![molecular formula C26H40O8 B1678159 Neoandrographolide CAS No. 27215-14-1](/img/structure/B1678159.png)
Neoandrographolide
Overview
Description
Neoandrographolide is a major diterpenoid isolated from Andrographis paniculata NEES (AP), a shrub belonging to the Acanthaceae family . It exhibits antihepatotoxic effect against carbon tetrachloride-induced hepatotoxicity .
Synthesis Analysis
Neoandrographolide (NAG), a diterpenoid compound, is the major secondary metabolite responsible for the antiviral property of A. alata . Geranylgeranyl pyrophosphate (GGPP) is the precursor from which several important diterpenoids, including NAG, are synthesized .
Molecular Structure Analysis
The molecular formula of Neoandrographolide is C26H40O8 . It is a colorless column crystal that has been isolated from the stem and leaves of Andrographis paniculata .
Chemical Reactions Analysis
Chromatographic analysis plays an important role for the quantification of markers in any drug or formulation . Andrographolide, dehydroandrographolide and neoandrographolide were further quantified as marker substances .
Physical And Chemical Properties Analysis
The molecular weight of Neoandrographolide is 480.59 g/mol . It is soluble in methanol, ethanol, acetone, and pyridine and slightly soluble in chloroform and water but insoluble in ether and petroleum ether .
Scientific Research Applications
Anti-Inflammatory Applications
Neoandrographolide, as a major phytoconstituent of diterpene lactones in Andrographis paniculata, has shown promising anti-inflammatory activities . This makes it a potential candidate for the treatment of diseases where inflammation plays a key role.
Antidiabetic Applications
The World Health Organization (WHO) has recognized the antidiabetic activities of Neoandrographolide . This suggests its potential use in managing diabetes and related complications.
Antimalarial Applications
Neoandrographolide has been found to exhibit antimalarial activities . This could be significant in the development of new treatments for malaria, a disease that affects millions of people worldwide.
Anticancer Applications
Research has indicated that Neoandrographolide possesses anticancer properties . This opens up possibilities for its use in cancer therapy, particularly in targeting specific cancer cells.
Antifungal and Antibacterial Applications
Neoandrographolide has demonstrated both antifungal and antibacterial activities . This suggests its potential use in treating various fungal and bacterial infections.
Antioxidant Applications
Neoandrographolide-rich fractions of Andrographis paniculata have shown potential antioxidant activities . Antioxidants are crucial in protecting the body from damage by free radicals, thus this application could have wide-ranging health benefits.
COVID-19 Treatment Applications
Recent studies have revealed that Neoandrographolide showed promising activities against SARS-CoV-2, the virus causing COVID-19 . This suggests its potential as a source of lead compounds for COVID-19 drug discovery.
Mechanism of Action
Target of Action
Neoandrographolide, a derivative of andrographolide, is a bioactive compound found in the plant Andrographis paniculata . It has been reported to have significant anti-inflammatory effects . The primary targets of neoandrographolide include transcription factors such as NF-κB, AP-1, HIF-1, and signaling pathways such as PI3K/Akt, MAPK, and JAK/STAT . These targets play crucial roles in inflammation and immune response.
Mode of Action
Neoandrographolide interacts with its targets to suppress inflammation and cytokine expression, including TNF-α, IL-1β, and IL-6 . It has been demonstrated to inhibit TNF-α and IL-1β production in cell-based assays . Furthermore, neoandrographolide derivatives have shown promising antibacterial activity, with molecular modeling studies identifying probable binding modes on bacterial targets .
Biochemical Pathways
Neoandrographolide affects several biochemical pathways. It has been reported to regulate the NF-κB signaling pathway, which plays a critical role in immune and inflammatory responses . Additionally, it has been found to inhibit GSK-3β activity and activate the Wnt/β-catenin pathway, which are involved in neuroprotection .
Pharmacokinetics
A study has reported that a dealkenylated derivative of neoandrographolide exhibited hepatoprotective properties, cholesterol synthesis and absorption inhibition, and β-glucuronidase inhibition activity . These properties suggest that modifications to the neoandrographolide structure could potentially improve its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of neoandrographolide’s action include the suppression of inflammation and cytokine expression, inhibition of bacterial growth, and neuroprotection . These effects contribute to its potential therapeutic applications in treating various diseases, including inflammatory conditions, bacterial infections, and neurodegenerative disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of neoandrographolide. For instance, plant density and harvest time have been found to affect the yield and content of andrographolide, a related compound, in Andrographis paniculata Such factors could potentially also influence the production and efficacy of neoandrographolide
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The extracts of medicinal plants possess medicinal properties and have been used for years for curing viral, bacterial, fungal, and other diseases . Thus, future directions for developing pharmaceutical preparations need more extensive and comprehensive pharmacological experimental evidence and a clear mechanism and target organ of andrographolide .
properties
IUPAC Name |
4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYRQKJYWQXHG-RDNQFMDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904895 | |
Record name | Neoandrographolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neoandrographolide | |
CAS RN |
27215-14-1 | |
Record name | Neoandrographolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27215-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neoandrographolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoandrographolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOANDROGRAPHOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBY0Z806J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.